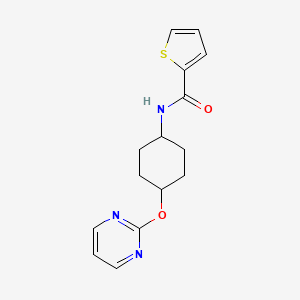

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-14(13-3-1-10-21-13)18-11-4-6-12(7-5-11)20-15-16-8-2-9-17-15/h1-3,8-12H,4-7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNYYEBPUAVDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CS2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide typically involves multiple steps:

-

Formation of the Cyclohexyl Intermediate: : The starting material, a cyclohexane derivative, undergoes a series of reactions to introduce the pyrimidin-2-yloxy group. This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclohexane ring is replaced by the pyrimidin-2-yloxy moiety.

-

Introduction of the Thiophene-2-carboxamide Group: : The intermediate is then reacted with thiophene-2-carboxylic acid or its derivatives under amide coupling conditions. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet demand.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the amide group, potentially converting it to an amine under suitable conditions.

-

Substitution: : The pyrimidin-2-yloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of thiophene and pyrimidine exhibit significant activity against various viruses, including HIV and influenza. For instance, compounds with similar structures have shown promising results in inhibiting viral replication in vitro.

Cancer Research

N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide has been investigated for its role as a tyrosine kinase inhibitor. Tyrosine kinases are critical in cell signaling pathways that regulate cell division and proliferation, making them key targets in cancer therapy. Preliminary findings suggest that this compound may inhibit specific kinases involved in tumor growth.

Biological Mechanisms

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The unique structure allows it to bind effectively, modulating enzymatic activity and influencing various biochemical pathways.

Table 1: Summary of Biological Activities

Case Study: Antiviral Properties

A study conducted on a series of thiophene derivatives found that compounds structurally related to this compound exhibited EC50 values indicating effective inhibition of viral replication at low concentrations. The therapeutic index was notably high, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- The target compound’s cyclohexyl-pyrimidine group introduces conformational flexibility compared to the rigid aryl-thiazole or nitroaryl substituents in analogs . This may enhance binding to flexible enzyme pockets or improve solubility.

- Electron-withdrawing groups (e.g., nitro in –2) are common in antibacterial agents but may contribute to genotoxicity, as seen in thiophene carboxanilides . The pyrimidine moiety in the target compound could offer a safer pharmacophore with similar electronic properties.

Key Observations :

- The target compound’s synthesis likely parallels ’s HATU-mediated amidation strategy, given the shared carboxamide backbone .

- Purity challenges in (42% vs. 99% in another analog) highlight the impact of aryl substituents on reaction efficiency. The cyclohexyl group in the target compound may simplify purification compared to bulky trifluoromethylphenyl derivatives.

Key Observations :

Biological Activity

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring and a pyrimidinyl moiety, which are known for their diverse biological activities. The structural formula can be summarized as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 282.38 g/mol

This compound interacts with various molecular targets, including enzymes and receptors. The interaction often leads to modulation of cellular pathways, influencing processes such as cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may act on receptors that regulate cellular signaling pathways associated with growth and survival.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds containing thiophene and pyrimidine derivatives. For instance, a related compound demonstrated significant antiproliferative activity across various cancer cell lines with submicromolar GI values (growth inhibition at 50% concentration).

| Cell Line | GI (μM) | LC (μM) |

|---|---|---|

| A549 (Lung Cancer) | 0.69 | 12.5 |

| OVACAR-4 (Ovarian Cancer) | 2.01 | 15.0 |

| CAKI-1 (Kidney Cancer) | 0.362 | >25 |

These values indicate that the compound is effective at low concentrations, suggesting a strong potential for further development as an anticancer agent .

Mechanistic Studies

Mechanistic investigations reveal that the compound induces cell cycle arrest and apoptosis in cancer cells. For example, in A549 cells, treatment with the compound resulted in:

- G2/M Phase Accumulation : Indicating disruption in normal cell cycle progression.

- Caspase Activation : Early apoptosis was confirmed through caspase 3, 8, and 9 activation assays .

Case Study 1: Antiviral Activity

Research indicates that heterocyclic compounds similar to this compound exhibit antiviral properties by inhibiting viral polymerases. Compounds with similar structures have shown IC values below 35 μM against viral targets .

Case Study 2: Antifungal Activity

In vitro studies have demonstrated that related compounds possess high fungicidal activity against pathogens like Sclerotinia sclerotiorum, achieving over 90% inhibition at concentrations around 50 μg/mL . This suggests broader applicability in treating fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.